Orthogonal Protection Profile: Three Distinct Cleavage Mechanisms vs. Two in Standard Analogs
Boc-L-lys(ipr,Z)-OH contains three protecting groups that can be removed under orthogonal conditions: the Boc group is acid-labile (TFA), the Z group is hydrogenolyzable (H₂/Pd), and the Nε-isopropyl group is stable to both treatments [1]. In contrast, Boc-Lys(Z)-OH possesses only two orthogonal groups (Boc and Z), while Boc-Lys(Boc)-OH offers only a single cleavage mode (acid) for both amines . This tri‑orthogonal design enables sequential, site‑specific deprotection that cannot be achieved with the two‑group analogs.
| Evidence Dimension | Number of orthogonal cleavage mechanisms |
|---|---|
| Target Compound Data | 3 (acid, hydrogenolysis, inert) |
| Comparator Or Baseline | Boc-Lys(Z)-OH: 2; Boc-Lys(Boc)-OH: 1 |
| Quantified Difference | +1 to +2 orthogonal deprotection options |
| Conditions | Standard SPPS deprotection protocols (TFA for Boc, H₂/Pd for Z) |
Why This Matters
The extra orthogonal layer allows chemists to selectively address the ε‑amine after Boc removal without affecting the Z group, a capability essential for constructing branched, cyclic, or post‑translationally modified peptides.
- [1] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. View Source
